molecular formula C14H14O2 B3054846 2-[1-(4-Hydroxyphenyl)ethyl]phenol CAS No. 62153-80-4

2-[1-(4-Hydroxyphenyl)ethyl]phenol

Cat. No.: B3054846
CAS No.: 62153-80-4
M. Wt: 214.26 g/mol
InChI Key: WHMHCOGFWPOXSC-UHFFFAOYSA-N
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Description

2-[1-(4-Hydroxyphenyl)ethyl]phenol, also known as 4-Hydroxyphenethyl alcohol, is an organic compound with the molecular formula C8H10O2. It is a derivative of phenol and is characterized by the presence of a hydroxyl group attached to a phenyl ring. This compound is commonly found in various natural sources and has significant applications in different fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Hydroxyphenyl)ethyl]phenol can be achieved through several methods. One common method involves the oxidation of 4-hydroxyacetophenone using fatty nitriles, followed by hydrolysis to obtain 4-hydroxyphenylacetaldehyde. This intermediate is then reduced to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction conditions to optimize yield and purity. The compound is often produced in crystalline or powder form and stored under appropriate conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Hydroxyphenyl)ethyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions can produce alcohols or hydrocarbons. Substitution reactions can result in a wide range of substituted phenolic compounds .

Scientific Research Applications

2-[1-(4-Hydroxyphenyl)ethyl]phenol has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research has shown that this compound may have therapeutic potential in treating cardiovascular diseases and other medical conditions.

    Industry: The compound is used in the production of pharmaceuticals, cosmetics, and other industrial products

Mechanism of Action

The mechanism of action of 2-[1-(4-Hydroxyphenyl)ethyl]phenol involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it has been shown to inhibit the activation of the NF-κB pathway, which plays a crucial role in inflammation and immune responses .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[1-(4-Hydroxyphenyl)ethyl]phenol include:

Uniqueness

This compound is unique due to its specific structure and the presence of both hydroxyl and phenyl groups. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to modulate key molecular pathways, such as the NF-κB pathway, further distinguishes it from other similar compounds .

Properties

IUPAC Name

2-[1-(4-hydroxyphenyl)ethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-10(11-6-8-12(15)9-7-11)13-4-2-3-5-14(13)16/h2-10,15-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMHCOGFWPOXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40543087
Record name 2-[1-(4-Hydroxyphenyl)ethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62153-80-4
Record name 2-[1-(4-Hydroxyphenyl)ethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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